REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11]Cl)=[CH:5][CH:6]=1.[I-].[Na+].[OH:16][C:17]1[CH:22]=[CH:21][C:20]([C:23]2[O:24][CH2:25][CH2:26][N:27]=2)=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:1][C:2]1[S:3][C:4]([C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][O:16][C:17]2[CH:18]=[CH:19][C:20]([C:23]3[O:24][CH2:25][CH2:26][N:27]=3)=[CH:21][CH:22]=2)=[CH:5][CH:6]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
2.13 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1)C(CCCCCl)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C=1OCCN1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 48 hrs
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
, cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
subsequent drying on anydrous sodium sulfate the solution
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting solid was crystallized via benzene:cyclohexane (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1)C(CCCCOC1=CC=C(C=C1)C=1OCCN1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.17 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |